Cas no 692250-79-6 (O-(1,2-oxazol-3-yl)methylhydroxylamine)
O-(1,2-oxazol-3-yl)methylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- EN300-1809501
- 692250-79-6
- O-[(1,2-oxazol-3-yl)methyl]hydroxylamine
- SCHEMBL19604767
- O-(1,2-oxazol-3-yl)methylhydroxylamine
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- Inchi: 1S/C4H6N2O2/c5-7-3-4-1-2-8-6-4/h1-2H,3,5H2
- InChI Key: CHOWJKHZKSQUEF-UHFFFAOYSA-N
- SMILES: O(CC1C=CON=1)N
Computed Properties
- Exact Mass: 114.042927438g/mol
- Monoisotopic Mass: 114.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 69.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 61.3Ų
O-(1,2-oxazol-3-yl)methylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1809501-0.05g |
O-[(1,2-oxazol-3-yl)methyl]hydroxylamine |
692250-79-6 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1809501-0.1g |
O-[(1,2-oxazol-3-yl)methyl]hydroxylamine |
692250-79-6 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1809501-0.25g |
O-[(1,2-oxazol-3-yl)methyl]hydroxylamine |
692250-79-6 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1809501-0.5g |
O-[(1,2-oxazol-3-yl)methyl]hydroxylamine |
692250-79-6 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1809501-1.0g |
O-[(1,2-oxazol-3-yl)methyl]hydroxylamine |
692250-79-6 | 1g |
$1229.0 | 2023-06-03 | ||
| Enamine | EN300-1809501-2.5g |
O-[(1,2-oxazol-3-yl)methyl]hydroxylamine |
692250-79-6 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1809501-5.0g |
O-[(1,2-oxazol-3-yl)methyl]hydroxylamine |
692250-79-6 | 5g |
$3562.0 | 2023-06-03 | ||
| Enamine | EN300-1809501-10.0g |
O-[(1,2-oxazol-3-yl)methyl]hydroxylamine |
692250-79-6 | 10g |
$5283.0 | 2023-06-03 | ||
| Enamine | EN300-1809501-1g |
O-[(1,2-oxazol-3-yl)methyl]hydroxylamine |
692250-79-6 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1809501-5g |
O-[(1,2-oxazol-3-yl)methyl]hydroxylamine |
692250-79-6 | 5g |
$2858.0 | 2023-09-19 |
O-(1,2-oxazol-3-yl)methylhydroxylamine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on O-(1,2-oxazol-3-yl)methylhydroxylamine
Introduction to O-(1,2-oxazol-3-yl)methylhydroxylamine and Its Applications
O-(1,2-oxazol-3-yl)methylhydroxylamine is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 692250-79-6, has garnered considerable attention due to its potential applications in various biochemical and medicinal contexts. The presence of the 1,2-oxazol moiety in its molecular structure contributes to its reactivity and versatility, making it a valuable intermediate in synthetic chemistry.
The compound's molecular formula and structural configuration play a crucial role in determining its chemical behavior. The methylhydroxylamine group introduces a hydroxylamine functionality, which is known for its ability to participate in nucleophilic substitution reactions. This feature makes O-(1,2-oxazol-3-yl)methylhydroxylamine a promising candidate for the development of new pharmaceutical agents and agrochemicals. The combination of these functional groups enhances its utility in synthetic pathways, enabling the creation of more complex molecules with tailored properties.
In recent years, significant advancements have been made in understanding the pharmacological properties of oxazole derivatives. The 1,2-oxazol scaffold is particularly noteworthy for its role in drug design due to its ability to form stable hydrogen bonds and interact with biological targets. Studies have shown that oxazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of the hydroxylamine group further expands the potential applications of these derivatives by enhancing their reactivity towards various biochemical pathways.
O-(1,2-oxazol-3-yl)methylhydroxylamine has been investigated in several preclinical studies for its potential therapeutic benefits. Researchers have explored its efficacy in modulating enzyme activity and inhibiting the growth of pathogenic organisms. The compound's ability to interact with specific protein targets makes it a valuable tool for developing targeted therapies. For instance, studies have demonstrated that oxazole derivatives can disrupt bacterial cell wall synthesis, offering a novel approach to combat antibiotic-resistant strains.
The synthesis of O-(1,2-oxazol-3-yl)methylhydroxylamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as catalytic hydrogenation and protecting group strategies are commonly used to achieve high-quality intermediates. The development of efficient synthetic routes is essential for scaling up production and ensuring the availability of this compound for further research and commercial applications.
The role of computational chemistry in studying O-(1,2-oxazol-3-yl)methylhydroxylamine cannot be overstated. Molecular modeling techniques provide insights into the compound's interactions with biological targets at an atomic level. These simulations help researchers predict binding affinities and identify potential lead compounds for drug development. Additionally, computational methods aid in optimizing synthetic pathways by predicting reaction outcomes before experimental trials.
In conclusion, O-(1,2-oxazol-3-yl)methylhydroxylamine is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing complex molecules with therapeutic applications. Continued research into this compound will likely uncover new opportunities for developing innovative treatments across various medical fields.
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